C-(3-(4-溴苯氧甲基)氧杂环-3-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

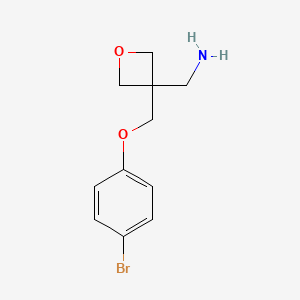

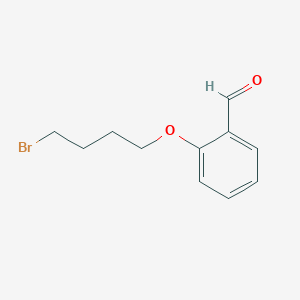

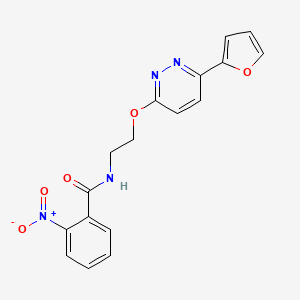

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine is a compound that features an oxetane ring, a structural motif known for its presence in various natural products and pharmaceuticals, such as the anti-cancer drug Taxol. Oxetanes, particularly those substituted at the C(3) position, are valuable in drug discovery and synthesis due to their ability to act as liponeutral surrogates for other structural motifs and their lack of chirality, which avoids the introduction of a new stereocenter in drug analogs .

Synthesis Analysis

The synthesis of C(3)-substituted oxetanes, such as the one , typically involves the coupling of a reactive group on the oxetane with another reactive site. This process must be selective and yield high results to be effective for pharmaceutical applications. A related compound, O-[(3-Methyloxetan-3-yl)-methyl]hydroxylamine, was synthesized from commercially available 3-bromomethyl-3-methyloxetane in a two-step process. The first step involved treating the starting material with N-hydroxyphthalimide and K2CO3 in DMF to yield an intermediate product, which was then used in the next step without purification. The synthesis emphasizes the importance of removing residual solvents like DMF to avoid detrimental effects on the yield .

Molecular Structure Analysis

The molecular structure of compounds related to C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine is crucial for their potential biomedical applications. For instance, the structure of a synthesized compound from a related study was confirmed using elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy, as well as X-ray analysis. These techniques ensure the accurate determination of the molecular structure, which is essential for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The reactivity of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine and related compounds is of significant interest in the context of biomedical applications. For example, the electrochemically induced multicomponent transformation involving a related compound demonstrated the ability to yield a new compound with potential for regulating inflammatory diseases. Such reactions are carefully investigated to optimize yields and ensure the formation of the desired products for further application in drug discovery and development .

Physical and Chemical Properties Analysis

The physical and chemical properties of C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine are not directly detailed in the provided papers. However, the properties of oxetane derivatives are generally characterized by their stability, reactivity, and potential to form polyether glycols upon polymerization. These properties are influenced by the substituents on the oxetane ring and the overall molecular structure, which can be tailored for specific applications in pharmaceuticals and polymers . Docking studies and other computational methods can be used to predict the behavior of such compounds in biological systems, as was done for a related compound in the regulation of inflammatory diseases .

科学研究应用

神经化学效应和神经毒性

研究探索了 MDMA(3,4-亚甲二氧甲基苯丙胺)的神经化学效应和潜在神经毒性,MDMA 是一种与 C-(3-(4-溴苯氧甲基)氧杂环-3-基)甲胺相关的化合物,重点关注其对血清素能和多巴胺能系统的影响。众所周知,MDMA 会诱导双相反应,涉及对神经递质释放的急性和长期影响,特别是血清素(5-HT)和多巴胺(DA)。急性影响包括大量释放这些神经递质,促成 MDMA 的心理效应,而长期接触可能导致 5-HT 神经元的毒性 (McKenna & Peroutka, 1990)。研究表明,MDMA 的神经毒性作用与神经化学的持久改变有关,影响行为和生理功能 (Battaglia, Zaczek, & Souza, 1990)。

药理机制和安全性

MDMA 辅助治疗法已被研究其治疗各种精神疾病的潜力,例如创伤后应激障碍 (PTSD)、焦虑症和酒精使用障碍。MDMA 的药理机制包括释放增强情绪和社交处理的神经递质,表明其具有治疗用途的潜力。然而,MDMA 治疗的安全性和有效性取决于受控的临床试验和对其神经毒性潜力的了解 (Sessa, Higbed, & Nutt, 2019)。

安全和危害

属性

IUPAC Name |

[3-[(4-bromophenoxy)methyl]oxetan-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)15-8-11(5-13)6-14-7-11/h1-4H,5-8,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYUHYKXXIHXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C-(3-(4-bromophenoxymethyl)oxetan-3-yl)methylamine | |

CAS RN |

1084953-24-1 |

Source

|

| Record name | {3-[(4-bromophenoxy)methyl]oxetan-3-yl}methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2544229.png)

![Tert-butyl 4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidine-1-carboxylate](/img/structure/B2544230.png)

![4-(5-Bromo-1h-pyrrolo[2,3-b]pyridin-3-yl)-2-methylthiazole](/img/structure/B2544233.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2544235.png)

![3-{7-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2544241.png)

![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)